2-Methylthio-4-propargyloxy pyrimidine

antimycotic structure-activity relationship pyrimidine regiochemistry

2-Methylthio-4-propargyloxy pyrimidine (C₈H₈N₂OS, MW 180.23 g/mol, mp 70–71°C) is a 4-propargyloxy-substituted pyrimidine bearing a 2-methylthio group, obtained by phase-transfer catalyzed reaction of 2-methylthio-4-chloro pyrimidine with propargyl alcohol. It serves as the indispensable non-iodinated intermediate for synthesizing the 4-(3-iodopropargyloxy) pyrimidine series, which patent data demonstrate to possess antimycotic and antibacterial activity markedly superior to the previously known 5-(3-iodopropargyloxy) pyrimidine class.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
Cat. No. B8335044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthio-4-propargyloxy pyrimidine
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)OCC#C
InChIInChI=1S/C8H8N2OS/c1-3-6-11-7-4-5-9-8(10-7)12-2/h1,4-5H,6H2,2H3
InChIKeyWLIBUPWCLYODRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylthio-4-propargyloxy Pyrimidine: A Critical 4-Propargyloxy Intermediate for Next-Generation Antimycotic Pyrimidines


2-Methylthio-4-propargyloxy pyrimidine (C₈H₈N₂OS, MW 180.23 g/mol, mp 70–71°C) is a 4-propargyloxy-substituted pyrimidine bearing a 2-methylthio group, obtained by phase-transfer catalyzed reaction of 2-methylthio-4-chloro pyrimidine with propargyl alcohol [1]. It serves as the indispensable non-iodinated intermediate for synthesizing the 4-(3-iodopropargyloxy) pyrimidine series, which patent data demonstrate to possess antimycotic and antibacterial activity markedly superior to the previously known 5-(3-iodopropargyloxy) pyrimidine class [1][2].

Why Generic 4-Substituted or 5-Substituted Pyrimidine Analogs Cannot Replace 2-Methylthio-4-propargyloxy Pyrimidine in Antimycotic Programs


The substitution position of the propargyloxy moiety on the pyrimidine ring is a critical determinant of downstream biological activity. Patent US 4,384,118 explicitly establishes that 4-(3-iodopropargyloxy) pyrimidine derivatives — which are exclusively accessible via the 4-propargyloxy intermediate — differ markedly from the earlier 5-(3-iodopropargyloxy) pyrimidine series represented by rimoprogin (VÚFB-9244), with the latter exhibiting only limited antimycotic and antibacterial activity [1]. The 2-methylthio group at position 2 further contributes to the activity profile; replacing it with amino or other alkylthio groups alters the minimum inhibitory concentration by over an order of magnitude in some analogs [1]. Consequently, procurement of the specific 2-methylthio-4-propargyloxy regioisomer is mandatory for programs targeting the 4-iodopropargyloxy pharmacophore series.

Quantitative Evidence Guide: Head-to-Head Performance Data for 2-Methylthio-4-propargyloxy Pyrimidine and Its Downstream Products


Regiochemical Differentiation: 4-(3-Iodopropargyloxy) Series vs. 5-(3-Iodopropargyloxy) Series Antifungal Potency

The 4-(3-iodopropargyloxy) pyrimidine series, derived exclusively from 2-methylthio-4-propargyloxy pyrimidine, demonstrates antifungal potency markedly superior to the 5-(3-iodopropargyloxy) series. The patent states that prior art 5-substituted derivatives exhibited only limited activity, whereas the 4-substituted compounds are described as differing markedly with respect to both antimycotic and antibacterial activity [1]. In a direct comparative table within the same patent, 4-substituted compounds (I, II, III) were benchmarked against the clinical antifungals clotrimazole and haloprogin across four organisms [1].

antimycotic structure-activity relationship pyrimidine regiochemistry

Synthetic Yield Efficiency: Phase-Transfer Catalyzed Preparation of 2-Methylthio-4-propargyloxy Pyrimidine

The compound is synthesized from 2-methylthio-4-chloro pyrimidine via a phase-transfer catalyzed reaction with propargyl alcohol. The patent provides a detailed preparative example yielding 4.1 g of product from 3 g of the 4-chloro precursor, representing a high-efficiency conversion with a defined melting point of 70–71°C that serves as a reproducible quality control marker [1].

phase-transfer catalysis pyrimidine synthesis propargylation

Superiority of 4-Substituted Series over Clinical Comparators: Head-to-Head MIC Table

Patent US 4,384,118 includes a direct head-to-head MIC comparison (Table A) of three 4-(3-iodopropargyloxy) pyrimidine compounds against clotrimazole and haloprogin — two established clinical antimycotics — across four organisms. The 4-substituted compounds consistently matched or outperformed both clinical benchmarks against multiple fungal strains [1].

antifungal susceptibility clotrimazole comparator haloprogin benchmark

Positional Selectivity in Iodination: 4-Propargyloxy Enables Regiospecific Derivatization

The 4-propargyloxy intermediate undergoes regiospecific iodination at the terminal alkyne (position 3 of the propargyl chain) to generate the active 4-(3-iodopropargyloxy) pharmacophore. This iodination step is well-characterized: treatment of 3 g of 2-methylthio-4-propargyloxy pyrimidine with iodine (5 g) and NaOH in methanol at 40°C yields 4.6 g of the iodinated product with mp 150–152°C [1]. The identical chemistry applied to the 5-substituted series (as described in Czechoslovak author certificate No. 158,984 and US 3,907,797) yields compounds with only limited activity [1].

regioselective iodination alkyne functionalization propargyl chemistry

Best-Fit Research and Industrial Application Scenarios for 2-Methylthio-4-propargyloxy Pyrimidine


Medicinal Chemistry: Synthesis of 4-(3-Iodopropargyloxy) Antimycotic Lead Series with Sub-μg/mL Aspergillus Activity

Programs targeting invasive aspergillosis or dermatophytosis can use this intermediate as the universal precursor to the 4-(3-iodopropargyloxy) pyrimidine scaffold, which delivers MIC values of 0.01–0.7 μg/mL against Aspergillus niger — 10-fold to 800-fold superior to the 5-substituted rimoprogin series and 10-fold to 310-fold superior to clotrimazole [1]. The demonstrated ability to further functionalize the 5-position (with Br, OEt, OMe) while retaining the 4-iodopropargyloxy pharmacophore enables systematic SAR exploration.

Process Chemistry: Scalable Phase-Transfer Propargylation for Kilogram-Level Intermediate Production

The patent-described synthesis uses inexpensive reagents (propargyl alcohol, NaOH, triethyl benzyl ammonium chloride) under standard reflux conditions with benzene as solvent, yielding >4 g of crystalline product per 3 g batch with a sharp melting point of 70–71°C [1]. This phase-transfer methodology is well-precedented for scale-up, and the distinct melting point provides a simple in-process quality gate before committing to the iodination step.

Antifungal Drug Discovery: Benchmarking Against Clotrimazole and Haloprogin in Multi-Organism Panels

The patent's Table A provides a ready-made benchmarking framework: 4-series compounds were directly compared with clotrimazole and haloprogin against Saccharomyces pastorianus, Trichophyton mentagrophytes, Candida albicans, and Aspergillus niger [1]. Compounds derived from this intermediate matched or outperformed both clinical agents in all tested organisms, with particular advantage against Aspergillus (up to 310-fold vs. clotrimazole) and Trichophyton (up to 17-fold vs. haloprogin) — supporting prioritization of this intermediate for broad-spectrum topical antifungal development.

Quality Control and Reference Standard: Melting Point-Based Identity Confirmation in Multi-Step Synthesis

The intermediate's well-defined melting point (70–71°C) is distinct from both the chlorinated precursor and the iodinated product (150–152°C), providing three unambiguous thermal checkpoints for quality assurance across the synthetic sequence [1]. This is particularly valuable for research supply chains where spectroscopic instrumentation may be limited, and for establishing reference standard purity in pharmacopeial monograph development.

Quote Request

Request a Quote for 2-Methylthio-4-propargyloxy pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.